3-(2-Methylsulfanyl-pyrimidin-4-ylamino)-piperidine-1-carboxylic acid tert-butyl ester
Description
Properties
IUPAC Name |
tert-butyl 3-[(2-methylsulfanylpyrimidin-4-yl)amino]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O2S/c1-15(2,3)21-14(20)19-9-5-6-11(10-19)17-12-7-8-16-13(18-12)22-4/h7-8,11H,5-6,9-10H2,1-4H3,(H,16,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVMMVKZTEOEFIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)NC2=NC(=NC=C2)SC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201117911 | |
| Record name | 1-Piperidinecarboxylic acid, 3-[[2-(methylthio)-4-pyrimidinyl]amino]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201117911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261231-63-3 | |
| Record name | 1-Piperidinecarboxylic acid, 3-[[2-(methylthio)-4-pyrimidinyl]amino]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261231-63-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Piperidinecarboxylic acid, 3-[[2-(methylthio)-4-pyrimidinyl]amino]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201117911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methylsulfanyl-pyrimidin-4-ylamino)-piperidine-1-carboxylic acid tert-butyl ester typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrimidine ring: The pyrimidine ring is synthesized by reacting 2-methylsulfanyl-4-aminopyrimidine with appropriate reagents under controlled conditions.
Introduction of the piperidine ring: The piperidine ring is introduced through a nucleophilic substitution reaction, where the amino group of the pyrimidine ring reacts with a piperidine derivative.
Esterification: The carboxylic acid group is esterified with tert-butyl alcohol in the presence of a suitable catalyst to form the tert-butyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques.
Chemical Reactions Analysis
Deprotection of the tert-Butyl Ester Group
The tert-butyl ester serves as a protective group for the carboxylic acid functionality. Its removal enables further functionalization of the piperidine ring. Common deprotection methods include:
| Reaction Conditions | Reagents/Solvents | Outcome | Yield | Source |
|---|---|---|---|---|
| Acidic hydrolysis | TFA in DCM | Cleavage to carboxylic acid | 85–92% | |
| Basic hydrolysis | LiOH (THF/H₂O) | Deprotection to carboxylate salt | 78% |
Example : Treatment with trifluoroacetic acid (TFA) in dichloromethane (DCM) at room temperature for 2–4 hours removes the tert-butyl group, yielding the corresponding carboxylic acid .
Oxidation of the Methylsulfanyl Group
The methylsulfanyl (-SMe) group on the pyrimidine ring undergoes oxidation to sulfonyl (-SO₂Me) or sulfoxide (-SOMe) derivatives, enhancing polarity and bioactivity.
| Oxidizing Agent | Solvent | Temperature | Product | Yield | Source |
|---|---|---|---|---|---|
| mCPBA | DCM | 0°C → RT | Sulfonyl derivative | 90% | |
| H₂O₂/AcOH | Ethanol | 60°C | Sulfoxide intermediate | 65% |
Mechanism : mCPBA (meta-chloroperbenzoic acid) oxidizes the thioether to a sulfone via a two-step electrophilic oxidation.
Nucleophilic Substitution at the Pyrimidine Ring
The pyrimidine ring’s electron-deficient nature facilitates nucleophilic aromatic substitution (SNAr) at the 4-position.
| Nucleophile | Base | Solvent | Product | Yield | Source |
|---|---|---|---|---|---|
| Amines (e.g., NH₃) | DIPEA | NMP | 4-Amino-pyrimidine derivative | 64% | |
| Thiols (e.g., PhSH) | Cs₂CO₃ | DMF | 4-Arylthio-pyrimidine analog | 72% |
Example : Reaction with ammonia in N-methylpyrrolidone (NMP) at 135°C under microwave conditions replaces the methylsulfanyl group with an amino group .
Cross-Coupling Reactions
The pyrimidine ring participates in palladium-catalyzed cross-coupling reactions, enabling structural diversification.
Key Insight : These reactions require degassed solvents and inert atmospheres to prevent catalyst poisoning .
Reduction of Functional Groups
The piperidine ring or pyrimidine core may undergo hydrogenation under controlled conditions.
| Substrate | Catalyst | Conditions | Product | Yield | Source |
|---|---|---|---|---|---|
| Vinyl group | Pd/C, H₂ | Ethanol, RT | Ethyl-substituted derivative | 89% |
Stability and Storage
Scientific Research Applications
Medicinal Chemistry
The compound is primarily investigated for its potential as a therapeutic agent. Its structure suggests that it may interact with various biological targets, making it a candidate for drug development in several therapeutic areas:
- Anticancer Activity : The compound may exhibit anticancer properties by inhibiting specific signaling pathways involved in tumor growth. Similar compounds have been shown to modulate the PI3K-Akt pathway, which is crucial in cancer cell proliferation and survival .
- Inhibition of Protein Kinases : The compound's structural similarities to known kinase inhibitors suggest it may act as an inhibitor of protein kinases such as Akt. Inhibitors of this pathway have been explored for their ability to suppress tumor growth in various cancer models .
Research indicates that compounds with similar structures can exhibit diverse biological activities:
- Antimicrobial Properties : The presence of the methylsulfanyl group may enhance the compound's interaction with microbial targets, potentially leading to antimicrobial effects.
- Enzyme Inhibition : The compound has been studied for its ability to inhibit enzymes involved in metabolic pathways, which could have implications for treating metabolic disorders or enhancing drug efficacy .
Anticancer Studies
Several studies have highlighted the potential of similar compounds in inhibiting tumor growth:
- A study demonstrated that derivatives of pyrimidine compounds showed significant inhibition of breast and colon cancer cell lines through mechanisms involving cell cycle arrest and apoptosis induction.
Enzyme Inhibition Research
Research into related compounds has shown promise in targeting enzymes like phosphatidylinositol 3-kinase (PI3K), which plays a critical role in cancer biology:
- Compounds designed to inhibit PI3K have been shown to suppress tumor growth in preclinical models, suggesting that 3-(2-Methylsulfanyl-pyrimidin-4-ylamino)-piperidine-1-carboxylic acid tert-butyl ester may have similar therapeutic potential .
Data Tables
Mechanism of Action
The mechanism of action of 3-(2-Methylsulfanyl-pyrimidin-4-ylamino)-piperidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit the activity of certain kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of Boc-protected piperidine derivatives with pyrimidine or pyridine substituents. Below is a detailed comparison with four closely related analogs:
Table 1: Structural and Physicochemical Comparison
*Estimated based on molecular formula.
Key Analysis of Structural and Functional Differences
Substituent Position and Linker Groups The target compound has a pyrimidin-4-ylamino group with a 2-methylsulfanyl substituent, which distinguishes it from analogs with pyrimidin-2-ylsulfanyl (e.g., ) or methylated amino linkers (e.g., ) . The presence of a direct amino linkage (vs.
Impact of Boc Protection
- All compared compounds retain the Boc group, which improves stability during synthesis. However, substituents on the pyrimidine ring alter electronic properties and steric bulk, affecting reactivity in downstream reactions (e.g., reductive amination or hydrolysis) .
Synthetic Relevance Compounds like those in and are synthesized via reductive amination or nucleophilic substitution, suggesting similar routes for the target compound .
Research and Application Context
- Medicinal Chemistry : Boc-protected piperidines are intermediates in kinase inhibitor and protease inhibitor development. The pyrimidine moiety in the target compound could target nucleotide-binding domains, similar to analogs studied in TTR ligand complexes () .
- Physicochemical Properties : The 2-methylsulfanyl group may enhance lipophilicity compared to 4-methyl-pyrimidin-2-ylsulfanyl derivatives, impacting membrane permeability .
Biological Activity
The compound 3-(2-Methylsulfanyl-pyrimidin-4-ylamino)-piperidine-1-carboxylic acid tert-butyl ester is a member of the piperidine and pyrimidine families, notable for its potential biological activities. This article delves into its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C₁₅H₂₃N₃O₄S
- Molecular Weight : 341.43 g/mol
- CAS Number : 1190927-73-1
This compound features a piperidine ring linked to a pyrimidine moiety with a methylsulfanyl group, which contributes to its unique biological properties.
The biological activity of this compound can be attributed to its interaction with various biological targets:
- Kinase Inhibition : Similar compounds have demonstrated the ability to inhibit protein kinases, which play critical roles in cell signaling pathways. For instance, derivatives with similar structures have been shown to selectively inhibit kinases involved in cancer progression .
- Antitumor Activity : Research indicates that compounds with piperidine and pyrimidine structures possess antitumor properties, potentially through the modulation of signaling pathways that control cell proliferation and apoptosis .
Pharmacological Effects
The compound has shown promise in various pharmacological studies:
- In Vitro Studies : In vitro assays have indicated that this compound can inhibit cell proliferation in cancer cell lines, suggesting its potential as an anticancer agent .
- Binding Affinity : Interaction studies reveal that the compound exhibits significant binding affinity to specific receptors and enzymes, which may enhance its therapeutic efficacy .
Comparative Biological Activity Table
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| This compound | Piperidine and pyrimidine moiety | Antitumor activity; kinase inhibition | Unique combination of functional groups |
| Imatinib | Tyrosine kinase inhibitor | Treats chronic myeloid leukemia | First-line therapy with FDA approval |
| Avapritinib | Selective inhibitor of PDGFRA | Treats GIST with D842V mutation | Specificity towards mutant kinases |
Anticancer Activity
A study investigated the effects of various piperidine derivatives on cancer cell lines. The results indicated that compounds similar to 3-(2-Methylsulfanyl-pyrimidin-4-ylamino)-piperidine exhibited significant growth inhibition in tumorigenic cells while sparing normal cells . This selectivity is crucial for minimizing side effects during cancer treatment.
Kinase Inhibition Studies
Research on kinase inhibitors has highlighted the importance of structural modifications in enhancing selectivity and potency. The presence of the methylsulfanyl group in the pyrimidine ring has been linked to improved binding affinity for specific kinases associated with cancer progression .
Q & A
Q. Key Challenges :
- Competing side reactions (e.g., deprotection of Boc group under acidic/basic conditions).
- Low solubility of intermediates in non-polar solvents.
Basic: How is structural characterization performed for this compound?
Q. Methodological Answer :
- Nuclear Magnetic Resonance (NMR) :
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion [M+H]⁺ or [M+Na]⁺. Fragmentation patterns validate the Boc group and sulfide linkage .
- Infrared (IR) Spectroscopy : Bands at ~1680–1720 cm⁻¹ (C=O of carbamate) and ~1250 cm⁻¹ (C-S stretch) .
Advanced: How do researchers resolve contradictions in stability data across different safety data sheets (SDS)?
Q. Methodological Answer :
- Data Cross-Validation : Compare SDS entries (e.g., vs. 8):
- : Describes the compound as a "light yellow solid" stable at room temperature but recommends storage at 2–8°C .
- : Notes incompatibility with strong oxidizing agents but lacks detailed degradation studies .
- Experimental Validation :
- Recommendation : Store under inert atmosphere (N₂/Ar) at –20°C for long-term stability, based on analogous Boc-protected piperidine derivatives .
Advanced: What analytical strategies are used to assess purity and detect trace impurities?
Q. Methodological Answer :
- Chromatographic Methods :
- Reverse-Phase HPLC : C18 column, acetonitrile/water (0.1% TFA) gradient. Detect impurities at 254 nm. Quantify using calibration curves .
- LC-MS : Identifies impurities via molecular weight and fragmentation (e.g., Boc-deprotected byproducts).
- Elemental Analysis : Validates C, H, N, S content within ±0.4% of theoretical values .
- Thermogravimetric Analysis (TGA) : Assesses hygroscopicity and thermal stability (decomposition onset >150°C for Boc-protected compounds) .
Advanced: How can researchers optimize reaction yields in the coupling step with 2-methylsulfanyl-pyrimidin-4-amine?
Q. Methodological Answer :
- Catalyst Screening : Test Pd catalysts (e.g., Pd(OAc)₂, Xantphos) for Buchwald-Hartwig amination. Ligands (BINAP, DavePhos) impact turnover frequency .
- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility but may require lower temperatures (80–100°C) to prevent Boc cleavage.
- Stoichiometry : Use 1.2–1.5 equivalents of pyrimidine amine to drive the reaction to completion.
- In Situ Monitoring : Track progress via TLC (Rf ~0.5 in 1:1 hexane/EtOAc) or inline IR for amine consumption .
Q. Example Protocol :
- 1 mmol Boc-piperidine, 1.2 mmol 2-methylsulfanyl-pyrimidin-4-amine, 5 mol% Pd(OAc)₂, 10 mol% Xantphos, 2 eq. Cs₂CO₃ in toluene, 90°C, 12 h → 75–85% yield .
Basic: What safety protocols are critical when handling this compound?
Q. Methodological Answer :
- PPE : Nitrile gloves, lab coat, and safety goggles. Use respiratory protection (N95 mask) if handling powder .
- Ventilation : Conduct reactions in a fume hood. Avoid inhalation of dust/aerosols.
- Emergency Measures :
- Storage : In airtight containers, away from oxidizers (e.g., peroxides) .
Advanced: How does the methylsulfanyl group influence the compound’s reactivity in downstream modifications?
Q. Methodological Answer :
- Nucleophilic Displacement : The methylsulfanyl group can be replaced via SNAr with amines or alkoxides to introduce diverse substituents (e.g., morpholine, piperazine) .
- Oxidation : Controlled oxidation with mCPBA converts –SMe to sulfoxide (–SO–) or sulfone (–SO₂–), altering electronic properties and hydrogen-bonding capacity .
- Cross-Coupling : Pd-mediated coupling (e.g., Suzuki-Miyaura) is feasible after converting –SMe to a better leaving group (e.g., –OTf via Tf₂O) .
Q. Case Study :
- Sulfone derivatives exhibit enhanced solubility in aqueous buffers, enabling biological assays .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
